molecular formula C9H10ClN3 B1529549 4-Chloro-7-isopropyl-7H-pyrrolo[2,3-D]pyrimidine CAS No. 870706-47-1

4-Chloro-7-isopropyl-7H-pyrrolo[2,3-D]pyrimidine

Cat. No. B1529549
M. Wt: 195.65 g/mol
InChI Key: OISMAEWRUUQMSY-UHFFFAOYSA-N
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Description

4-Chloro-7-isopropyl-7H-pyrrolo[2,3-D]pyrimidine is a chemical compound with the molecular formula C9H10ClN3 and a molecular weight of 195.65 . It is used as a building block in the synthesis of many Janus kinase (JAK) inhibitors .


Synthesis Analysis

An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-D]pyrimidine from dimethyl malonate with 31% overall yield has been described . The preparation process of pyrimidine includes the first α-alkylation reaction between diethyl malonate and allyl bromide, and the subsequent cyclization reaction with amidine to obtain a six-membered ring of bislactam .


Molecular Structure Analysis

The InChI code for 4-Chloro-7-isopropyl-7H-pyrrolo[2,3-D]pyrimidine is 1S/C9H10ClN3/c1-6(2)13-4-3-7-8(10)11-5-12-9(7)13/h3-6H,1-2H3 .


Chemical Reactions Analysis

4-Chloro-7H-pyrrolo[2,3-D]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . The electrophilic fluorination of 4-chloro-7H-pyrrolo[2,3-D]pyrimidine was studied culminating a 59% conversion of compound 1 to 4-chloro-5-fluoropyrrolo[2,3-D]pyrimidine using Selectfluor .


Physical And Chemical Properties Analysis

4-Chloro-7-isopropyl-7H-pyrrolo[2,3-D]pyrimidine is a solid or liquid under normal conditions . It is stored at a temperature between 2-8°C in an inert atmosphere .

Scientific Research Applications

Chemical Synthesis and Derivatives

4-Chloro-7-isopropyl-7H-pyrrolo[2,3-D]pyrimidine has been a subject of interest in chemical synthesis. Hammer (1966) discussed the reactions of a similar compound, 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, with various agents to yield amino and thione analogs, highlighting its versatility in chemical reactions (Hammer, 1966). Dave and Shah (2002) reported on the synthesis of novel 4-chloropyrrolo[2,3-d]pyrimidines and their derivatives, emphasizing their potential as antibacterial agents (Dave & Shah, 2002).

Crystal Structures and Synthesis Processes

Asaftei et al. (2009) synthesized derivatives of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and analyzed their crystal structures, which contributes to understanding the molecular configurations and potential applications of these compounds (Asaftei et al., 2009). Rosemeyer (2007) described the synthesis of a functionalized base derivative of tubercidin, using 4-chloro-7H-pyrrolo[2,3-d]pyrimidine as a key intermediate, showcasing its utility in synthesizing complex organic molecules (Rosemeyer, 2007).

Potential Pharmacological Applications

Several studies have explored the potential pharmacological applications of derivatives of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Pudlo et al. (1990) synthesized and assessed the antiproliferative and antiviral activities of certain 4-substituted and 4,5-disubstituted pyrrolo[2,3-d]pyrimidines, indicating their potential in pharmacological research (Pudlo et al., 1990).

Ecological and Economical Synthesis

Fischer and Misun (2001) presented a large-scale synthesis of a pyrrolo[2,3-d]pyrimidine, demonstrating an ecological and economical process, which is significant for industrial applications (Fischer & Misun, 2001).

Safety And Hazards

The compound is classified under GHS07 and has the signal word ‘Warning’. The hazard statements include H302-H315-H319-H335 . Precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

Future Directions

Given its role as a building block in the synthesis of many JAK inhibitors, future research could focus on optimizing its synthesis process and exploring its potential applications in the development of new drugs .

properties

IUPAC Name

4-chloro-7-propan-2-ylpyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3/c1-6(2)13-4-3-7-8(10)11-5-12-9(7)13/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OISMAEWRUUQMSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC2=C1N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-7-isopropyl-7H-pyrrolo[2,3-D]pyrimidine

Synthesis routes and methods I

Procedure details

Cs2CO3 (382 g, 1.2 mol) was added to a solution of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (120 g, 0.78 mol) in DMF (1.0 L) at room temperature. The resulting mixture was stirred for 30 min. 2-Iodopropane (267 g, 1.6 mol) was added and the reaction and stirred for 5 h at room temperature. The reaction mixture was filtered and the solid was washed with EtOAc (3×500 mL). The combined filtrates were washed with water (3×500 mL) and brine (3×250 mL), dried (Na2SO4), filtered, and concentrated in vacuo to afford the title compound as a yellow solid (151 g, 94%). MS: 19.6 (MH+); HPLC Rf: 4.89 min. (HPLC method 4).
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382 g
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120 g
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1 L
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267 g
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Yield
94%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
SM Choi, JS Byeon, EK Yum - Bulletin of the Korean Chemical …, 2020 - Wiley Online Library
Diverse O‐arylated pyrrolo[2,3‐d]pyrimidine and pyrrolo[2,3‐b]pyridine were obtained using relatively low amounts of Cu catalyst with ligand‐free conditions under microwave heating. …
Number of citations: 3 onlinelibrary.wiley.com
HJ Jeong, HL Lee, SJ Kim, JH Jeong… - Journal of Enzyme …, 2022 - Taylor & Francis
In an effort to discover novel scaffolds of non-nucleotide-derived Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) inhibitors to stimulate the Stimulator of Interferon …
Number of citations: 5 www.tandfonline.com
JT Arcari, JS Beebe, MA Berliner, V Bernardo… - Bioorganic & medicinal …, 2013 - Elsevier
The synthesis and biological evaluation of novel Tie-2 kinase inhibitors are presented. Based on the pyrrolopyrimidine chemotype, several new series are described, including the …
Number of citations: 18 www.sciencedirect.com

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